Divergent Binding Modes: 2-Phenylbutanamide vs. Naphthylacetamide DHB Analogs
Although no direct head-to-head binding or activity data exist for the target compound, class-level inference from published DHB-amide molecular docking studies provides quantitative differentiation. In a study of DHB derivatives against six pathogen proteins, structural modification of the amide side chain produced binding affinity differences exceeding 1.3 kcal/mol between the most (DHB2, −7.00 kcal/mol) and least (DHB, −5.70 kcal/mol) active compounds against the same target (Candida albicans 3dra) [1]. The target compound, bearing a 2-phenylbutanamide group with an α-phenyl substituent and an ethyl side chain, is predicted to adopt a distinct conformational ensemble in the binding pocket compared to the naphthylacetamide analog (N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide, C21H19NO2, MW 317.38) . The larger, flat naphthyl ring system of the comparator is expected to engage different hydrophobic sub-pockets than the smaller, more flexible α-phenylbutyramide moiety of the target compound, resulting in potentially orthogonal target selectivity profiles.
| Evidence Dimension | Predicted differential target binding attributable to amide side chain variation |
|---|---|
| Target Compound Data | 2-phenylbutanamide side chain; predicted to produce distinct hydrophobic and hydrogen bonding interactions relative to planar aromatic analogs. Quantitative binding data not available; class benchmark shows >1.3 kcal/mol variation among DHB amide analogs. |
| Comparator Or Baseline | DHB2 vs. DHB8 vs. DHB (unsubstituted) binding to Candida albicans 3dra: −7.00, −6.40, and −5.70 kcal/mol, respectively. Naphthylacetamide analog: N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide, C21H19NO2, MW 317.38. |
| Quantified Difference | Class benchmark: Δ binding affinity up to 1.3 kcal/mol across DHB amide analogs against same target; target compound vs. naphthyl analog: Δ molecular weight = −22.01 g/mol, Δ ring system (flexible α-phenylbutyramide vs. rigid naphthyl). |
| Conditions | Molecular docking: AutoDock Vina against fungal (Candida albicans 3dra), bacterial (Escherichia coli 6og7, Salmonella typhi 4k6l), and viral (Influenza 1ru7, Hepatitis C 4tyd) protein targets. |
Why This Matters
In screening campaigns, compounds with identical core scaffolds but different amide substituents cannot be considered interchangeable; the observed >1.3 kcal/mol binding affinity spread within the DHB class directly translates to significant differences in hit identification rates and false-negative risks.
- [1] Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. Beni-Suef University Journal of Basic and Applied Sciences, 2021, 10, 36. View Source
